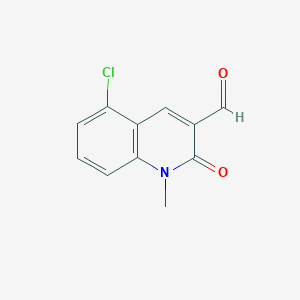
5-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methylating agents under controlled conditions. One common method includes the use of methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: 5-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid.
Reduction: 5-chloro-1-methyl-2-oxoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, thereby killing the parasite .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 5-chloro-2-methylquinoline-3-carbaldehyde
- 5-chloro-1-methylquinoline-3-carboxylic acid
Uniqueness
5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and an aldehyde group on the quinoline ring makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-13-10-4-2-3-9(12)8(10)5-7(6-14)11(13)15/h2-6H,1H3 |
Clave InChI |
PWBQMRHMOPCXKN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C1=O)C=O)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13881591.png)
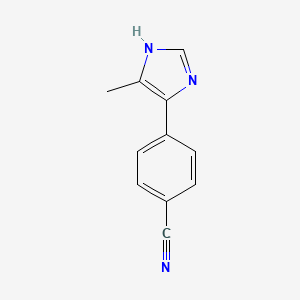
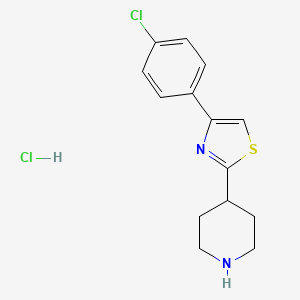
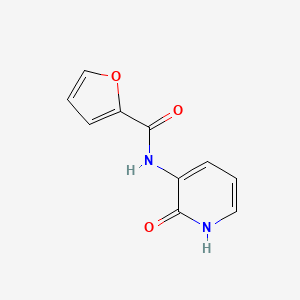

![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
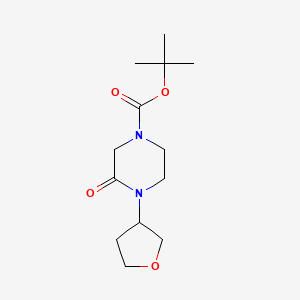
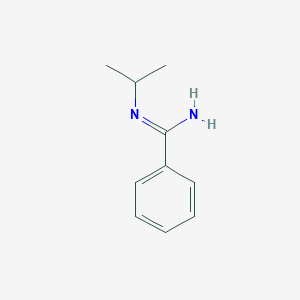
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)

